molecular formula C12H19ClN2O B1522911 3-(aminomethyl)-N-(butan-2-yl)benzamide hydrochloride CAS No. 1258650-62-2

3-(aminomethyl)-N-(butan-2-yl)benzamide hydrochloride

Cat. No.: B1522911
CAS No.: 1258650-62-2
M. Wt: 242.74 g/mol
InChI Key: YYFZHBQZNSLUHN-UHFFFAOYSA-N
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Description

3-(aminomethyl)-N-(butan-2-yl)benzamide hydrochloride is a useful research compound. Its molecular formula is C12H19ClN2O and its molecular weight is 242.74 g/mol. The purity is usually 95%.
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Biological Activity

3-(Aminomethyl)-N-(butan-2-yl)benzamide hydrochloride, also known as 4-(aminomethyl)-N-(butan-2-yl)benzamide, is an organic compound that has garnered attention for its diverse biological activities. This compound features a benzamide structure with an aminomethyl substituent and a butan-2-yl group, contributing to its unique properties in biochemical interactions. The following sections will explore its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

The biological activity of this compound can be attributed to several key mechanisms:

  • Enzyme Interaction : The compound exhibits notable interactions with various enzymes, particularly through the aminomethyl group, which facilitates hydrogen bonding and electrostatic interactions with active sites. This allows it to mimic natural substrates or bind to allosteric sites, potentially inhibiting enzyme activity.
  • Receptor Modulation : It has been shown to influence receptor activity by modulating signal transduction pathways. The hydrophobic characteristics imparted by the butan-2-yl group enhance binding affinity and specificity to target receptors.
  • Biochemical Pathway Influence : Studies suggest that this compound can affect multiple biochemical pathways, making it a candidate for pharmacological exploration in various therapeutic contexts.

Research Findings

Recent studies have highlighted the potential of this compound in different biological contexts:

  • Inhibition of Acetylcholinesterase (AChE) : Research indicates that derivatives of benzamides, including this compound, can act as inhibitors of AChE, which is crucial for regulating neurotransmission in the nervous system. The inhibitory concentration values suggest significant efficacy in modulating cholinergic signaling pathways .
  • Antiviral Activity : Similar compounds within the benzamide class have demonstrated antiviral effects against various viruses such as HIV and Hepatitis B virus (HBV). These effects are often mediated through the enhancement of intracellular levels of antiviral proteins like APOBEC3G, which inhibit viral replication .

Case Study 1: Enzyme Inhibition

In a study assessing the inhibitory effects on AChE, this compound was evaluated alongside other benzamide derivatives. The results indicated that it significantly inhibited AChE activity at low micromolar concentrations, suggesting its potential use in treating conditions like Alzheimer's disease where cholinergic dysfunction is prevalent .

Case Study 2: Antiviral Efficacy

Another investigation focused on the antiviral properties of related benzamide derivatives against HBV. The study found that these compounds could effectively inhibit HBV replication in vitro by increasing intracellular levels of APOBEC3G. This suggests that this compound may similarly exhibit antiviral properties worth exploring further .

Comparative Analysis with Similar Compounds

To understand the unique characteristics of this compound, a comparison with structurally similar compounds can be insightful:

Compound NameDescriptionUnique Features
4-(Aminomethyl)benzamideLacks the butan-2-yl group; different chemical propertiesSimpler structure may limit interaction capabilities compared to target compound.
N-(Butan-2-yl)benzamideLacks the aminomethyl group; affects reactivityPrimarily hydrophobic without significant polar interactions provided by aminomethyl group.
4-AminobenzamideSimilar amine functionality; used in various synthetic processesLess sterically hindered than target compound, potentially leading to different reaction pathways.

Properties

IUPAC Name

3-(aminomethyl)-N-butan-2-ylbenzamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O.ClH/c1-3-9(2)14-12(15)11-6-4-5-10(7-11)8-13;/h4-7,9H,3,8,13H2,1-2H3,(H,14,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYFZHBQZNSLUHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=O)C1=CC=CC(=C1)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1258650-62-2
Record name Benzamide, 3-(aminomethyl)-N-(1-methylpropyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1258650-62-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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